Lipophilicity Advantage: 3-Chloro vs. 4-Fluoro and 3-Bromo Analogs (XLogP3)
The 3-chloro substitution confers intermediate lipophilicity within this congeneric series. The target compound's XLogP3 of 4.8 is markedly higher than the 4-fluoro analog (XLogP3 ≈ 3.2) and closer to, yet distinct from, the 3-bromo analog (predicted XLogP3 ≈ 5.0-5.2) [1]. This positions the 3-chloro congener as a balanced option for membrane permeability without the excessive lipophilicity that often elevates off-target promiscuity [1].
| Evidence Dimension | Computed logP (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 [1] |
| Comparator Or Baseline | 4-Fluoro analog (XLogP3 ≈ 3.2); 3-Bromo analog (predicted XLogP3 ≈ 5.0–5.2) [REFS-2, REFS-3] |
| Quantified Difference | Target is +1.6 units more lipophilic than 4-fluoro and ~0.2–0.4 units less than 3-bromo |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2024.11.20) [1] |
Why This Matters
Lipophilicity directly influences passive membrane permeability and non-specific protein binding; selecting a congener with balanced logP can improve cellular activity while mitigating promiscuous off-target effects.
- [1] PubChem. (2026). Compound Summary for CID 7517397: 3-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide. View Source
